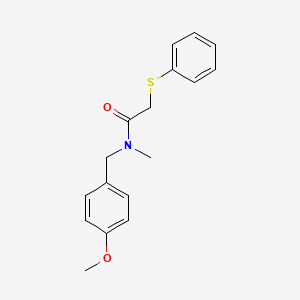![molecular formula C19H20N4O3S B5311839 2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that belongs to the family of indazole-based compounds. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. FUB-APINACA was first identified in synthetic cannabis products in Japan in 2013 and has since been found in various other countries.
Mécanisme D'action
FUB-APINACA acts as a full agonist of the CB1 receptor, which results in the activation of downstream signaling pathways. This leads to the modulation of various physiological processes, including pain perception, appetite, and mood. FUB-APINACA also has partial agonist activity at the CB2 receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
FUB-APINACA has been shown to produce a range of physiological effects, including analgesia, hypothermia, and sedation. It has also been reported to cause tachycardia, hypertension, and respiratory depression at high doses. FUB-APINACA has been shown to have a high potential for abuse and dependence, similar to other synthetic cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FUB-APINACA in lab experiments is its high affinity and selectivity for the CB1 receptor, which allows for the investigation of specific physiological processes. However, one limitation is the potential for off-target effects, as FUB-APINACA has partial agonist activity at the CB2 receptor and may interact with other receptors and signaling pathways.
Orientations Futures
Future research on FUB-APINACA could focus on its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, further investigation of the mechanism of action and off-target effects of FUB-APINACA could provide insight into the development of novel cannabinoid-based drugs with improved selectivity and safety profiles.
Méthodes De Synthèse
The synthesis of FUB-APINACA involves the reaction of 2-furoyl chloride with 1-piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 6-methyl-1,3-benzothiazol-2-amine and acetic anhydride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
FUB-APINACA has been widely used as a research tool to investigate the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is mainly expressed in the central nervous system and is involved in the regulation of pain, appetite, and mood. FUB-APINACA has also been used to study the CB2 receptor, which is mainly expressed in immune cells and is involved in the regulation of inflammation and immune response.
Propriétés
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-4-5-14-16(11-13)27-19(20-14)21-17(24)12-22-6-8-23(9-7-22)18(25)15-3-2-10-26-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKPTKFXBAWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5311774.png)
![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)

![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)


![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)
